molecular formula C9H6BrNO4 B1378430 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1344891-41-3

6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B1378430
CAS No.: 1344891-41-3
M. Wt: 272.05 g/mol
InChI Key: PSFMGAPKAQACDX-UHFFFAOYSA-N
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Description

6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the molecular formula C9H6BrNO4 and a molecular weight of 272.05 g/mol . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination and nitration of a benzopyran precursor. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-4-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The nitration step can be achieved by treating the brominated intermediate with a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar bromination and nitration reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3,4-dihydro-3-nitro-2H-1-benzopyran: Similar structure with different substitution patterns.

    8-nitro-3,4-dihydro-2H-1-benzopyran-4-one: Lacks the bromine atom but retains the nitro group.

    3,4-dihydro-2H-1-benzopyran-4-one: Parent compound without bromine or nitro substitutions.

Uniqueness

6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromo-8-nitro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO4/c10-5-3-6-8(12)1-2-15-9(6)7(4-5)11(13)14/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFMGAPKAQACDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one
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Reactant of Route 5
6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one
Reactant of Route 6
6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

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